(2-(Benzyloxy)-5-bromophenyl)methanol
Overview
Description
(2-(Benzyloxy)-5-bromophenyl)methanol is an organic compound that features a benzyl ether group and a bromine atom attached to a phenyl ring
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets.
Biochemical Pathways
Benzylic compounds can participate in various biochemical reactions, including oxidation and reduction . These reactions can affect multiple biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The pharmacokinetics of similar benzylic compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction), and eventually excreted .
Result of Action
The reactions it undergoes, such as free radical bromination and nucleophilic substitution, can lead to changes in its structure, potentially altering its biological activity .
Action Environment
The action, efficacy, and stability of (2-(Benzyloxy)-5-bromophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can impact its reactivity and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-bromophenyl)methanol typically involves the reaction of 2-bromo-5-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-5-bromophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of (2-(Benzyloxy)-5-bromophenyl)aldehyde or ketone.
Reduction: Formation of (2-(Benzyloxy)phenyl)methanol.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-(Benzyloxy)-5-bromophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- (2-(Benzyloxy)phenyl)methanol
- (2-(Benzyloxy)-4-methoxyphenyl)methanol
- (2-(Benzyloxy)-5-chlorophenyl)methanol
Uniqueness
(2-(Benzyloxy)-5-bromophenyl)methanol is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with biological targets compared to its analogs with different substituents .
Properties
IUPAC Name |
(5-bromo-2-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBRISXEJMHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358458 | |
Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177759-46-5 | |
Record name | 5-Bromo-2-(phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177759-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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